molecular formula C5H11ClN2O B1389980 [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride CAS No. 1185301-13-6

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride

Cat. No. B1389980
CAS RN: 1185301-13-6
M. Wt: 150.61 g/mol
InChI Key: UMNTWZSDXYQGMR-UHFFFAOYSA-N
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Description

“[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For example, the potential electrostatic can be calculated utilizing the STO-3G basis, which are mapped on the Hirshfeld surface throughout the range of 0.05 a.u. and set at the Hartree–Fock level of theory .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. For example, the 1 H NMR spectrum can show two doublets of doublets at 3.47 and 3.12 ppm corresponding to the two protons of the CH 2 -isoxazolinic as well as two doublets of doublets at 4.14 and 4.19 ppm for the O-CH 2 protons .

Scientific Research Applications

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride hydrochloride has a variety of scientific research applications. It is used as a building block for organic synthesis, as a reagent in peptide synthesis, and as a reagent in the synthesis of pharmaceuticals. In addition, it has been used in the study of enzyme catalysis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins.

Advantages and Limitations for Lab Experiments

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, it is non-toxic and has been demonstrated to have a variety of biochemical and physiological effects. However, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride hydrochloride are numerous. Further research is needed to understand the mechanism of action of the compound and to explore its potential therapeutic applications. In addition, it could be used in the development of new drugs and in the study of enzyme catalysis and protein structure and function. Finally, further research is needed to explore the potential of this compound hydrochloride as a tool for studying the effects of acetylcholinesterase inhibition on learning and memory.

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, this compound has been shown to inhibit certain oxidoreductases, thereby affecting the redox state of the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, leading to conformational changes that either inhibit or activate the enzyme’s function. For example, its binding to oxidoreductases can result in the inhibition of the enzyme’s activity, thereby affecting the redox balance within the cell . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses include oxidative stress, cellular damage, and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect pathways related to oxidative stress response and energy metabolism . By inhibiting or activating specific enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be taken up by cells through specific transport mechanisms, and it can accumulate in certain cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular metabolism and signaling pathways .

properties

IUPAC Name

(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-5(3-6)8-7-4;/h5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNTWZSDXYQGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673952
Record name 1-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185301-13-6
Record name 5-Isoxazolemethanamine, 4,5-dihydro-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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